molecular formula C22H43NO B1234216 trans-13-Docosenamide

trans-13-Docosenamide

Cat. No.: B1234216
M. Wt: 337.6 g/mol
InChI Key: UAUDZVJPLUQNMU-MDZDMXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

13-Docosenamide can be synthesized through the reaction of erucic acid with ammonia. The process involves the condensation of the carboxyl group of erucic acid with ammonia, resulting in the formation of the amide bond . The reaction typically requires elevated temperatures and may be catalyzed by acidic or basic catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, 13-Docosenamide is often recovered from the wastewater generated during the production of polypropylene resins. The recovery process involves solid-phase extraction (SPE) followed by purification using techniques such as high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC) .

Chemical Reactions Analysis

Types of Reactions

13-Docosenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert 13-Docosenamide to its corresponding amine.

    Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of 13-Docosenamide.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the reagents used.

Comparison with Similar Compounds

13-Docosenamide is similar to other long-chain fatty acid amides, such as:

    Oleamide: Another fatty acid amide with similar neuroactive properties.

    Stearamide: Used as a slip agent and lubricant in various industrial applications.

    Palmitamide: Known for its role in biological systems and industrial uses.

Compared to these compounds, 13-Docosenamide is unique due to its specific chain length and the presence of a double bond, which may influence its physical and chemical properties .

Properties

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

IUPAC Name

(E)-docos-13-enamide

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9+

InChI Key

UAUDZVJPLUQNMU-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N

Synonyms

13-docosenamide
erucamide
erucilamide
erucyl amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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